N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide

Description

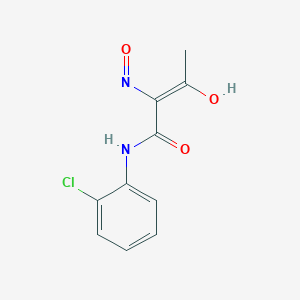

N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide is a substituted butyramide derivative characterized by a hydroxyimino group at position 2, a ketone at position 3, and a 2-chlorophenyl substituent on the amide nitrogen. The hydroxyimino and oxo groups contribute to tautomerism and hydrogen-bonding interactions, which may influence reactivity and crystallographic behavior .

Properties

Molecular Formula |

C10H9ClN2O3 |

|---|---|

Molecular Weight |

240.64 g/mol |

IUPAC Name |

(E)-N-(2-chlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide |

InChI |

InChI=1S/C10H9ClN2O3/c1-6(14)9(13-16)10(15)12-8-5-3-2-4-7(8)11/h2-5,14H,1H3,(H,12,15)/b9-6+ |

InChI Key |

UFAHXEKBLWZTSI-RMKNXTFCSA-N |

Isomeric SMILES |

C/C(=C(/C(=O)NC1=CC=CC=C1Cl)\N=O)/O |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions to form the corresponding hydroxyimino intermediate. This intermediate is then reacted with an appropriate butyramide derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorinated phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups, substituents, or structural motifs:

N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide (CAS 42248-27-1)

- Molecular Formula : C₁₀H₉ClN₂O₃

- Molecular Weight : 240.65 g/mol

- Key Features : The chloro substituent is at the para position of the phenyl ring, altering electronic properties compared to the ortho isomer. This positional difference may affect dipole moments, solubility, and intermolecular interactions. Computational studies on similar compounds suggest that para-substitution enhances resonance stabilization of the aromatic system .

N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide (CAS 42056-96-2)

- Molecular Formula : C₁₂H₁₄N₂O₃

- Molecular Weight : 234.25 g/mol

- Key Features: Methyl groups at the 2- and 4-positions of the phenyl ring introduce steric bulk and electron-donating effects.

4-Benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one

- Molecular Formula : C₁₇H₁₃ClN₂O

- Molecular Weight : 296.75 g/mol

- Key Features: This pyrazol-3-one derivative incorporates a 2-chlorophenyl group and a benzylidene moiety. Studies using density functional theory (DFT) reveal that the chloro substituent stabilizes the heterocyclic ring through inductive effects, enhancing its dipole moment (calculated at ~4.2 Debye) compared to non-halogenated analogs .

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 257.67 g/mol

- Key Features: A phthalimide backbone with a chloro substituent at position 3. Unlike the hydroxyimino-butyramide derivatives, this compound is utilized in polymer synthesis (e.g., polyimides) due to its high thermal stability. The chloro group facilitates nucleophilic substitution reactions, enabling polymerization with dithiols or diamines .

Comparative Data Table

Research Findings and Implications

- Substituent Effects: Chloro groups at ortho positions (e.g., 2-chloro) introduce steric hindrance and electron-withdrawing effects, which may reduce reaction rates in nucleophilic substitutions compared to para-substituted analogs. Methyl groups, conversely, enhance solubility in nonpolar solvents .

- Computational Insights : DFT studies on pyrazol-3-one derivatives demonstrate that chloro substituents significantly alter electron density distributions, impacting reactivity in cycloaddition or coordination reactions .

- Applications: While hydroxyimino-butyramides are explored for biological activity, phthalimide derivatives like 3-chloro-N-phenyl-phthalimide are prioritized in materials science due to their thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.